methyl [(2Z)-3-methyl-4-oxo-2-{[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino}-1,3-thiazolidin-5-yl]acetate
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Overview
Description
METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE is a complex organic compound featuring a thiazolidine ring, an imidazole moiety, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE typically involves multi-step reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as the use of nano-catalysis and solvent-free reactions, are also being explored to improve the environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- METHYL [(2Z)-3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE
- METHYL [(2Z)-3-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE
Uniqueness
METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE is unique due to its combination of a thiazolidine ring, an imidazole moiety, and a phenylcarbamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17N5O4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[(2Z)-3-methyl-4-oxo-2-[[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino]-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C17H17N5O4S/c1-22-16(25)11(8-12(23)26-2)27-17(22)21-14-13(18-9-19-14)15(24)20-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,18,19)(H,20,24)/b21-17- |
InChI Key |
VCVYGHISTRTWPM-FXBPSFAMSA-N |
Isomeric SMILES |
CN\1C(=O)C(S/C1=N\C2=C(NC=N2)C(=O)NC3=CC=CC=C3)CC(=O)OC |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=C(NC=N2)C(=O)NC3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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